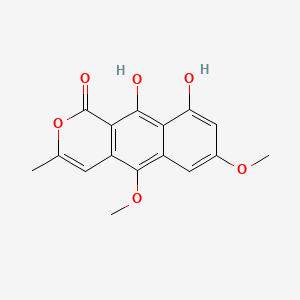
Disodium beta-glycerophosphate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of disodium beta-glycerophosphate or related compounds often involves glycerol as a starting material. For instance, glycerol can be converted into glycerol carbonate through reactions such as glycerolysis of urea or transcarbonation with dimethyl carbonate (DMC), under catalytic conditions using substances like Na2CO3. This process is highlighted for its high yield and selectivity under mild conditions, showcasing the potential for synthesizing derivatives of glycerol in an efficient manner (de Caro et al., 2019).
Molecular Structure Analysis
While specific details on the molecular structure analysis of this compound are not directly provided, understanding the structure of glycerol derivatives is crucial. Glycerol carbonate, for example, shows promising plasticizing properties due to potential hydrogen bond interactions, indicative of the importance of molecular interactions in determining the physical properties of glycerol derivatives. The synthesis processes and molecular interactions hint at the complex structure of this compound and its analogs.
Chemical Reactions and Properties
Glycerol, a precursor in the synthesis of this compound, can undergo various chemical reactions, such as hydrogenolysis into propanediols in the presence of in situ generated hydrogen. This process transforms glycerol into valuable chemicals, demonstrating the reactivity and versatility of glycerol and its derivatives in chemical synthesis (Martin et al., 2013).
Physical Properties Analysis
The physical properties of glycerol derivatives, such as glycerol carbonate, are influenced by their molecular structure. For example, the high plasticizing effect of glycerol carbonate towards nitrocellulose-based films suggests significant interactions at the molecular level that impact the physical properties of the materials. Such interactions likely play a role in the physical properties of this compound as well, although specific details on its physical properties were not directly found in the literature reviewed.
Chemical Properties Analysis
The chemical properties of glycerol and its derivatives, including potential compounds like this compound, are multifaceted. Glycerol's ability to be converted into a variety of chemicals, including hydrogen-rich gases through processes like glycerol reforming, highlights its chemical versatility. This versatility is crucial for understanding the chemical properties and potential applications of this compound (Tran & Kannangara, 2013).
Wissenschaftliche Forschungsanwendungen
Thermosensitive Hydrogels
- β-GP is utilized in creating thermosensitive hydrogels, which are important for controlled drug delivery. Studies have demonstrated that chitosan/glycerophosphate disodium hydrogels can effectively facilitate sustained drug release. Optimizing these hydrogels allows for control over the release rates of drugs, making them suitable for various medical applications (Peng et al., 2013).
Nanotechnology and Water Treatment
- In nanotechnology, β-GP is used as a phosphate source in synthesizing amorphous calcium phosphate nanowires (ACPNWs). These nanowires show significant adsorption capacities for heavy metal ions, highlighting their potential in water treatment applications (Ding et al., 2015).
Tissue Engineering and Bone Regeneration
- β-GP has been instrumental in developing materials for tissue engineering and bone regeneration. For instance, a study on a thermo-sensitive hydrogel based on thiolated chitosan/hydroxyapatite/β-GP showed its potential in drug delivery and tissue engineering due to its favorable properties like higher modulus and controlled protein release (Liu et al., 2014).
Osteopromotive Materials
- Research into bioactive materials for bone regeneration has led to the development of poly(octamethylene citrate glycerophosphate) materials. These materials, incorporating β-GP, exhibit improved mechanical properties and osteogenic potential, making them suitable for orthopedic applications (He et al., 2019).
Enhancement of Hydrogel Properties
- β-GP is also used in enhancing the properties of chitosan-based hydrogels. For example, the introduction of attapulgite nanoparticles into chitosan/β-GP hydrogels significantly improved their mechanical properties, making them more suitable for biomedical applications (Wang and Chen, 2016).
Corrosion Inhibition
- In the construction industry, β-GP has been combined with other compounds to inhibit corrosion in steel reinforcement within concrete structures. This application is crucial for extending the lifespan of buildings and infrastructures (Criado et al., 2012).
Wirkmechanismus
Target of Action
Disodium beta-glycerophosphate primarily targets protein phosphatases . Protein phosphatases are enzymes that remove a phosphate group from the phosphorylated amino acid residue of their target protein . They play a crucial role in many cellular functions, including cellular repair and the digestion of extracellular material .
Mode of Action
This compound acts as a donor of inorganic phosphate . It is hydrolyzed to inorganic phosphate and glycerol in the body . The extent of this reaction is dependent on the activity of serum alkaline phosphatases .
Biochemical Pathways
This compound plays a pivotal role in matrix mineralization studies and accelerates calcification in vascular smooth muscle cells . It also promotes bone matrix mineralization when delivered to osteoblasts, providing a crucial source of phosphate ions . This indicates its involvement in the biochemical pathways related to bone cell differentiation and mineral metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involve its hydrolysis to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . The inorganic phosphate produced is eliminated in the urine . There may be a very small amount of glycerophosphate excreted in the urine unchanged .
Result of Action
The action of this compound results in the acceleration of calcification in vascular smooth muscle cells . It also promotes bone matrix mineralization when delivered to osteoblasts . This provides a crucial source of phosphate ions, which are essential for various biological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it serves as a phosphate source for cell growth and recombinant protein production, offering advantages in media formulations by reducing precipitation at higher pH levels . Additionally, it finds applications in micro-arc oxidation electrolyte solutions, contributing to the creation of photocatalytic coatings .
Safety and Hazards
Zukünftige Richtungen
Disodium beta-glycerophosphate has shown potential in biomedical applications, particularly in tissue engineering, wound dressing, and drug delivery systems . It has been used in the preparation of thermal-sensitive hydrogels, which have shown good biocompatibility and biodegradability . The addition of graphene oxide into these hydrogels has been found to improve their properties without changing their high porous and interconnected microstructure and swelling ability .
Eigenschaften
IUPAC Name |
disodium;1,3-dihydroxypropan-2-yl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na/c4-1-3(2-5)9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPCPPOOQICIRJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Na2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17181-54-3 (Parent) | |
| Record name | Disodium glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301002290 | |
| Record name | Disodium 1,3-dihydroxypropan-2-yl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrate: White crystalline powder; [Mallinckrodt Baker MSDS] | |
| Record name | Disodium glycerophosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17503 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
819-83-0, 154804-51-0 | |
| Record name | Disodium glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetriol, 2-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 1,3-dihydroxypropan-2-yl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium β-glycerophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 154804-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2-GLYCEROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/518FQS69A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of disodium beta-glycerophosphate in cell culture, particularly in osteoblast differentiation?
A1: this compound acts as a source of phosphate ions in cell culture. In studies on mouse osteoblast-like MC3T3-E1 cells, this compound, alongside L-ascorbic acid, enhanced cell differentiation and mineralization. This effect was observed through increased alkaline phosphatase (ALP) activity and elevated calcium and phosphorus content in cells treated with this compound. []
Q2: How does this compound affect the growth and toxin production of Microcystis aeruginosa?
A2: Research indicates that dipotassium hydrogen phosphate is a more favorable phosphorus source for Microcystis aeruginosa compared to this compound. Algae cultures using dipotassium hydrogen phosphate exhibited higher cell numbers and microcystin levels (both -LR and -RR variants) compared to those using this compound. This suggests that this compound may not promote the growth of Microcystis aeruginosa to the same extent and could potentially lead to lower microcystin production. []
Q3: Can this compound be used as a scaffold material in tissue engineering?
A3: Yes, this compound, in combination with chitosan and hydroxyethyl cellulose, forms a thermo-sensitive hydrogel suitable for tissue engineering applications. This hydrogel exhibits desirable properties such as a liquid state at room temperature and gelation at 37°C, making it suitable for injectable delivery. Studies have demonstrated its use as a scaffold for nucleus pulposus tissue engineering, supporting cell viability, extracellular matrix production, and the expression of key cartilage markers like collagen type II and aggrecan. [, ]
Q4: Has this compound shown potential in preventing rebar corrosion?
A4: Research suggests that this compound could potentially inhibit rebar corrosion. In simulated concrete pore solutions, this compound demonstrated corrosion inhibition comparable to strontium chromate and even surpassed some commercial inhibitors. This promising finding warrants further investigation into its impact on concrete properties and long-term corrosion inhibition within concrete structures. []
Q5: What happens to this compound when exposed to radiation?
A5: Irradiating this compound single crystals, particularly at low temperatures (77K), leads to the formation of several free radicals. These include alkoxy radicals (AR1 and AR2), and carbon-centered hydroxyalkyl radicals (LTR1 and LTR2). Interestingly, irradiation at higher temperatures (280K) results in the formation of hydroxyalkyl allyl radicals (R1, R2, and potentially R3). This formation of an allyl-type radical in a small-molecule model is noteworthy and could provide insights into radiation-induced damage in biological systems. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)


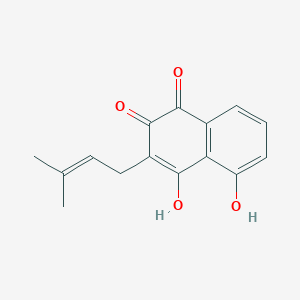


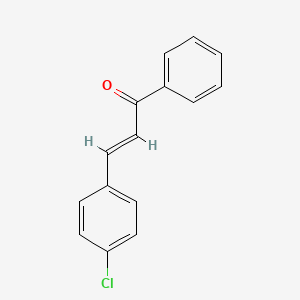
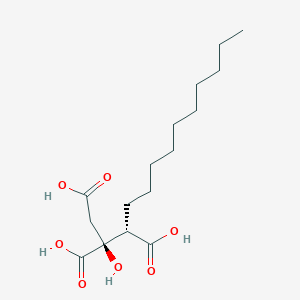
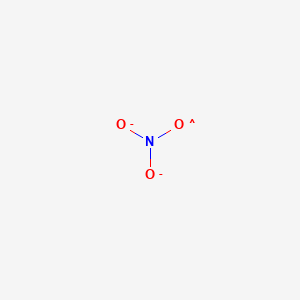
![(E)-3-(4-chlorophenyl)-1-[4-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-4-hydroxypiperidin-3-yl]prop-2-en-1-one;hydrochloride](/img/structure/B1237713.png)

